5-Acetoxy-2-chloronicotinic acid
Overview
Description
5-Acetoxy-2-chloronicotinic acid: is a chemical compound with the molecular formula C8H6ClNO4 It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a chlorine atom, and the hydrogen atom at the 5-position is replaced by an acetoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetoxy-2-chloronicotinic acid typically involves the chlorination of nicotinic acid followed by acetylation. One common method starts with the chlorination of 3-cyanopyridine to produce 2-chloro-3-cyanopyridine. This intermediate is then hydrolyzed to yield 2-chloronicotinic acid. The final step involves the acetylation of 2-chloronicotinic acid to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound can be optimized by using efficient catalysts and reaction conditions to maximize yield and minimize by-products. The use of acetyl pyruvic molybdenum as a catalyst has been reported to improve the oxidation yields during the chlorination step .
Chemical Reactions Analysis
Types of Reactions: 5-Acetoxy-2-chloronicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in substitution reactions.
Hydrolysis: The acetoxy group can be hydrolyzed to yield 2-chloronicotinic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetoxy group.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major product is 2-chloronicotinic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Acetoxy-2-chloronicotinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving nicotinic acid derivatives and their biological activities.
Mechanism of Action
The mechanism of action of 5-Acetoxy-2-chloronicotinic acid involves its interaction with specific molecular targets. The acetoxy group can be hydrolyzed to release 2-chloronicotinic acid, which can then interact with nicotinic acid receptors or enzymes involved in metabolic pathways. The chlorine atom at the 2-position may enhance the compound’s binding affinity to its targets, leading to increased biological activity .
Comparison with Similar Compounds
2-Chloronicotinic acid: Lacks the acetoxy group at the 5-position.
5-Acetoxy-3-chloronicotinic acid: Chlorine atom is at the 3-position instead of the 2-position.
5-Acetoxy-2-bromonicotinic acid: Bromine atom replaces the chlorine atom at the 2-position.
Uniqueness: 5-Acetoxy-2-chloronicotinic acid is unique due to the presence of both the acetoxy group at the 5-position and the chlorine atom at the 2-position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
5-acetyloxy-2-chloropyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-4(11)14-5-2-6(8(12)13)7(9)10-3-5/h2-3H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIDUVCNKAGFJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(N=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514964 | |
Record name | 5-(Acetyloxy)-2-chloropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90514964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54232-05-2 | |
Record name | 5-(Acetyloxy)-2-chloro-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54232-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Acetyloxy)-2-chloropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90514964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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